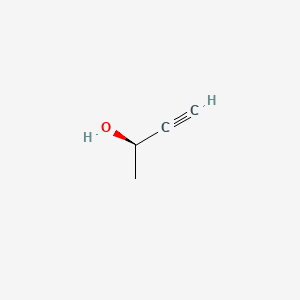

(R)-(+)-3-Butyn-2-ol

Overview

Description

(R)-(+)-3-Butyn-2-ol, also known as (+)-3-Butyn-2-ol, is an organic compound belonging to the family of alkenes. It is a colorless, flammable liquid with a boiling point of 66.5°C and a melting point of -81.5°C. It has a molecular formula of C4H8O and is composed of four carbon atoms, eight hydrogen atoms, and one oxygen atom. It is a chiral molecule, meaning it has two optical isomers, with the this compound form being the most common.

Scientific Research Applications

Catalytic Hydrogenation Efficiency

A study demonstrated the use of (R)-(+)-3-butyn-2-ol in the multiphase catalytic hydrogenation process to produce 3-buten-2-ol over Pd/Al2O3. This process was evaluated in an oscillatory baffled reactor (OBR) and a commercial stirred tank reactor (Parr), highlighting the OBR's superior efficiency in terms of power consumption, hydrogen utilization, and reduced reaction time compared to the Parr reactor (Navarro-Fuentes, Keane, & Ni, 2019).

Kinetic Modeling and Selectivity in Catalysis

Research on the hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst revealed insights into the kinetic model and selectivity of the process. The study applied a Langmuir–Hinshelwood mechanism and found the catalyst to perform with higher selectivity and initial activity than a commercial Lindlar catalyst, providing a deeper understanding of the catalyst's behavior in industrial reactors (Vernuccio, Goy, Rohr, Medlock, & Bonrath, 2016).

Enthalpies of Formation Studies

A calorimetric and computational study on 3-buten-1-ol and 3-butyn-1-ol, related to this compound, provided valuable data on the enthalpies of combustion, vaporization, and formation. This research contributes to understanding the thermodynamic properties of alkenols and alkynols, which is essential for various chemical synthesis processes (Vélez, Quijano, Gaviria, Roux, Jiménez, Temprado, Martín-Valcárcel, Pérez-Parajón, & Notario, 2005).

Biocatalytic Reduction to Enantiopure Compounds

A novel study explored the biocatalytic reduction of 4-(trimethylsilyl)-3-butyn-2-one to enantiopure (R)-4-(trimethylsilyl)-3-butyn-2-ol using immobilized whole cells of Acetobacter sp. CCTCC M209061. This process highlighted a high yield and enantiomeric excess of the product, showcasing the potential of biocatalysis in producing enantiopure compounds for pharmaceutical applications (Xiao, Zong, & Lou, 2009).

Vibrational Circular Dichroism and Hydrogen Bonding

Investigations into the vibrational absorption and circular dichroism spectra of (S)-(−)-3-butyn-2-ol provided insights into the predominant conformations and intermolecular hydrogen bonding of the molecule in solution. This research aids in understanding the stereochemical properties and molecular interactions of chiral alcohols (Wang and Polavarapu, 2000).

Properties

IUPAC Name |

(2R)-but-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-3-4(2)5/h1,4-5H,2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPOMITUDGXOSB-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274155 | |

| Record name | (+)-3-Butyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42969-65-3 | |

| Record name | 3-Butyn-2-ol, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42969-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-3-Butyn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes (R)-(+)-3-Butyn-2-ol particularly suitable for synthesizing axially chiral biaryls?

A1: this compound serves as a key starting material for creating tetraynes, which are crucial components in a specific double [2+2+2] cycloaddition reaction. [] This reaction, catalyzed by a rhodium(I)/1,3-bis(diphenylphosphino)propane (dppp) complex, enables the formation of C2-symmetric axially chiral biaryls with controlled stereochemistry. [] The chirality of this compound is transferred to the final biaryl product, highlighting its significance in asymmetric synthesis.

Q2: How does the choice of monoyne affect the final biaryl structure in these reactions?

A2: Research indicates that the structure of the monoyne partnering with the (R)-3-butyn-2-ol-derived tetrayne significantly influences the final biaryl's dihedral angle. [] When using propiolates as monoynes, the resulting biaryls possess larger dihedral angles. Conversely, employing propargyl alcohol as the monoyne yields biaryls with smaller dihedral angles. [] This control over dihedral angle is crucial, as it directly impacts the biaryl's overall shape and potential applications.

Q3: Are there any established large-scale synthesis methods for this compound derivatives?

A3: Yes, efficient large-scale processes for synthesizing (R)-benzyl 4-hydroxyl-2-pentynoate from (R)-3-Butyn-2-ol have been developed. [] This particular derivative is recognized as a key intermediate in synthesizing penems and carbapenems, important classes of antibiotics. [] This process optimizes reaction conditions such as temperature, reagent addition order, and lithiation reagent concentration to maximize yield, making it suitable for large-scale production. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)